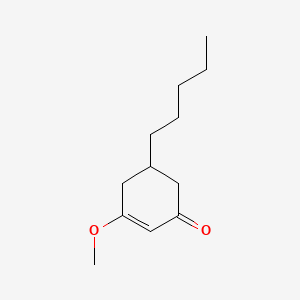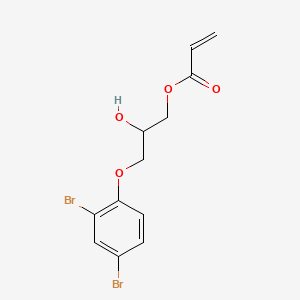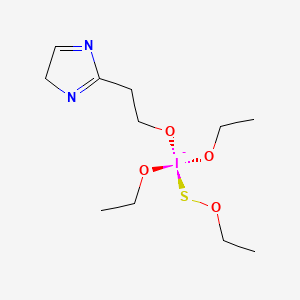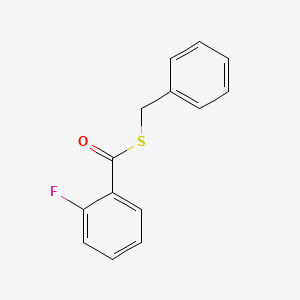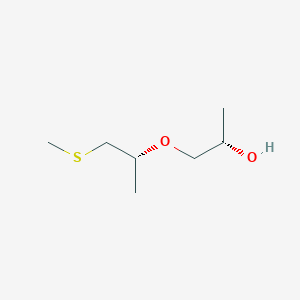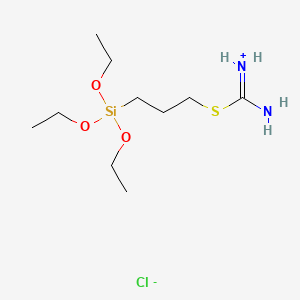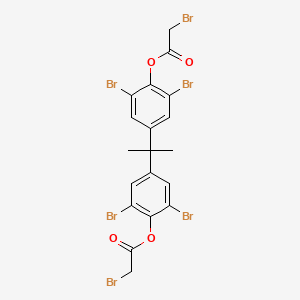
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) is a brominated organic compound known for its flame-retardant properties. It is commonly used in various industrial applications, particularly in the production of flame-retardant materials. The compound’s structure consists of a central isopropylidene group flanked by two dibromophenyl groups, each of which is further substituted with bromoacetate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) typically involves the bromination of bisphenol A followed by esterification with bromoacetic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The esterification step requires an acid catalyst, such as sulfuric acid, to promote the formation of the bromoacetate ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine and bromoacetic acid to a solution of bisphenol A under carefully monitored temperature and pressure conditions. The final product is purified through crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction Reactions: The bromoacetate groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of phenolic derivatives with different substituents.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols from bromoacetate groups.
科学研究应用
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of plastics and resins.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and construction materials.
作用机制
The flame-retardant properties of (1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) are primarily due to its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular targets include the free radicals formed during combustion, and its pathways involve the formation of stable, non-combustible products.
相似化合物的比较
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with a similar structure but lacking the bromoacetate groups.
Hexabromocyclododecane: A cyclic brominated flame retardant used in similar applications.
Decabromodiphenyl ether: A brominated flame retardant with a different structural framework but similar flame-retardant properties.
Uniqueness
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) is unique due to the presence of bromoacetate groups, which enhance its flame-retardant properties and provide additional reactivity for further chemical modifications. This makes it a versatile compound for various industrial and research applications.
属性
CAS 编号 |
83929-73-1 |
|---|---|
分子式 |
C19H14Br6O4 |
分子量 |
785.7 g/mol |
IUPAC 名称 |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-bromoacetyl)oxyphenyl]propan-2-yl]phenyl] 2-bromoacetate |
InChI |
InChI=1S/C19H14Br6O4/c1-19(2,9-3-11(22)17(12(23)4-9)28-15(26)7-20)10-5-13(24)18(14(25)6-10)29-16(27)8-21/h3-6H,7-8H2,1-2H3 |
InChI 键 |
MKDRJCMFJFRUQG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)CBr)Br)C2=CC(=C(C(=C2)Br)OC(=O)CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


